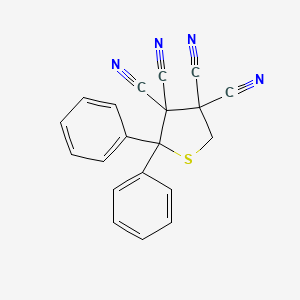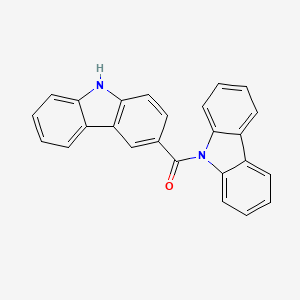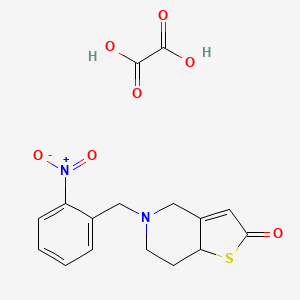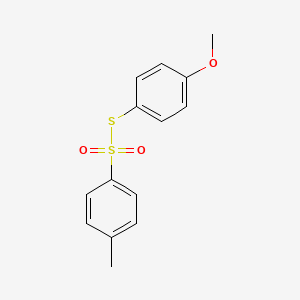
S-(4-Methoxyphenyl) 4-methylbenzene-1-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxyphenylthio p-tolyl sulfone is an organic compound with the molecular formula C14H14O3S2 It is a sulfone derivative that features both methoxy and phenylthio groups attached to a p-tolyl sulfone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxyphenylthio p-tolyl sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel–Crafts sulfonylation reaction, where methyl p-toluenesulfonate is used as a sulfonylating precursor. In this procedure, methyl p-toluenesulfonate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate, which acts as the sulfonylation reagent .
Another method involves the oxidation of methyl p-tolyl sulfide with hydrogen peroxide or ruthenium tetroxide. Alternatively, alkylation of sodium p-toluenesulfinate with methyl iodide or methyl potassium sulfate can also be employed .
Industrial Production Methods
Industrial production of p-Methoxyphenylthio p-tolyl sulfone may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
p-Methoxyphenylthio p-tolyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ruthenium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridine, triflic anhydride, dimethylsulfide ditriflate, triphenylphosphine ditriflate (TPPD)
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
p-Methoxyphenylthio p-tolyl sulfone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Methoxyphenylthio p-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can act as an electron-withdrawing substituent, facilitating deprotonation and stabilization of adjacent carbanions. This reactivity allows the compound to undergo a wide range of transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl p-tolyl sulfone
- Methyl p-tolyl sulfide
- Methyl p-toluenesulfonate
- Methylthiomethyl p-tolyl sulfone
Uniqueness
p-Methoxyphenylthio p-tolyl sulfone is unique due to the presence of both methoxy and phenylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research .
Properties
CAS No. |
80472-59-9 |
|---|---|
Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O3S2/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3 |
InChI Key |
JACNIVPNONPQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
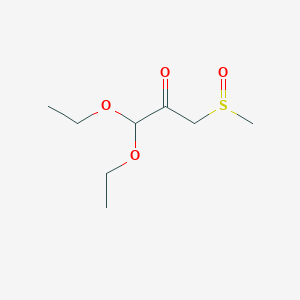
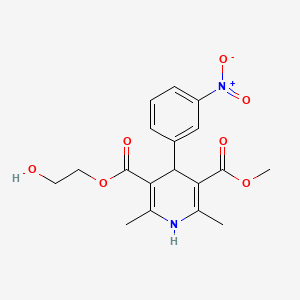
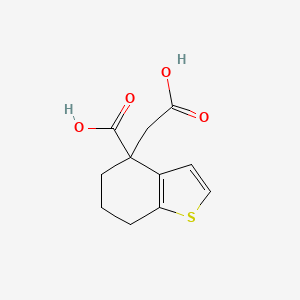
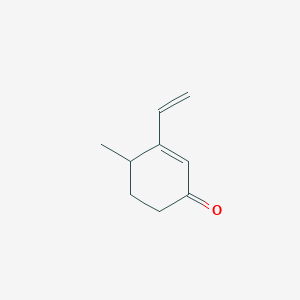
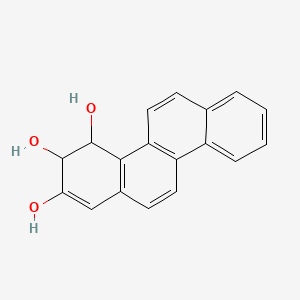
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
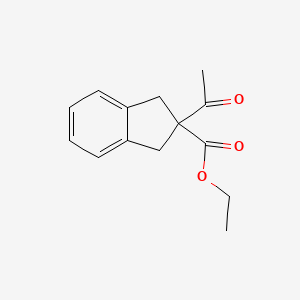

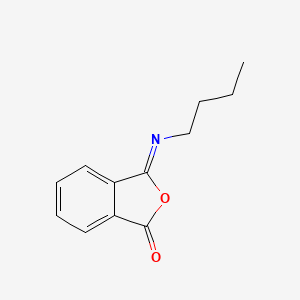
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
